
N1-(2-methoxyethyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-methoxyethyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H32N4O3 and its molecular weight is 388.512. The purity is usually 95%.
BenchChem offers high-quality N1-(2-methoxyethyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-methoxyethyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Lewis Acid Catalyzed Reactions
Lewis acid catalyzed reactions involving arylvinylidenecyclopropanes with ethyl (arylimino)acetates have led to the selective preparation of pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives. These reactions are influenced by the electronic nature of the reacting groups, showcasing the compound's potential in synthesizing complex heterocyclic structures with moderate to good yields (Jian-Mei Lu & Min Shi, 2007).
Arylsulfonamide Derivatives
A study on arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines explored their α1-adrenergic receptor antagonist activity, revealing a high-to-moderate affinity for the α1-adrenoceptor. This research highlights the compound's relevance in developing new α1-adrenoceptor antagonists with a uroselective profile, indicating its potential for therapeutic applications (A. Rak et al., 2016).
Insecticidal Activity
Research into pyridine derivatives, including the study of N-morpholinium and piperidinium derivatives, has uncovered significant insecticidal activity against specific pests. This demonstrates the compound's potential in contributing to the development of new, more effective insecticides, providing a basis for further exploration in pest management solutions (E. A. Bakhite et al., 2014).
Coordination Compounds
The synthesis and characterization of coordination compounds based on 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been detailed, offering insights into the compound's utility in catalysis and its interaction with metals. This research points towards potential applications in material science and catalysis, especially in enantioselective processes (P. Jansa et al., 2007).
Heterocyclic Synthesis
The compound has been utilized in the synthesis of various heterocyclic structures, including pyrroloquinoline and indoloisoquinolinones. These studies showcase the versatility of the compound in organic synthesis, particularly in the formation of complex heterocycles that may have pharmaceutical applications (Tu M. Ha et al., 2015).
properties
IUPAC Name |
N-(2-methoxyethyl)-N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O3/c1-24-10-5-6-16-14-17(7-8-18(16)24)19(25-11-3-4-12-25)15-23-21(27)20(26)22-9-13-28-2/h7-8,14,19H,3-6,9-13,15H2,1-2H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPHTISKHVRMMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCCOC)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methoxyethyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


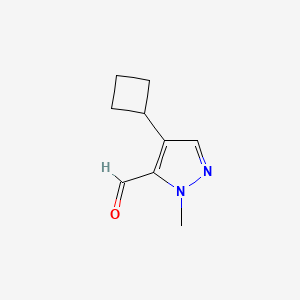
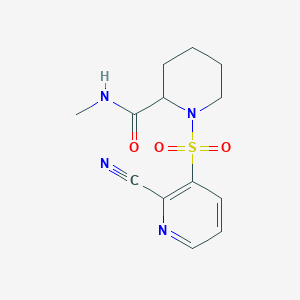

![4-(dipropylsulfamoyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2830215.png)
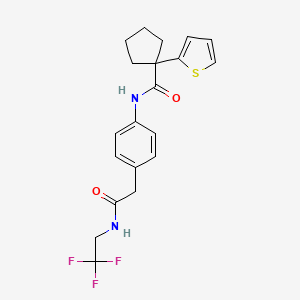
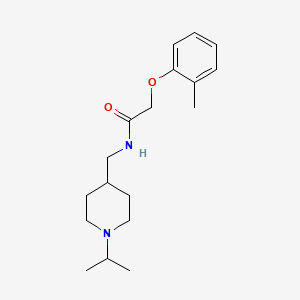
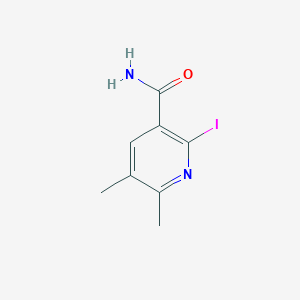
![2-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2830222.png)
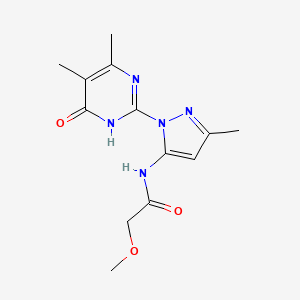
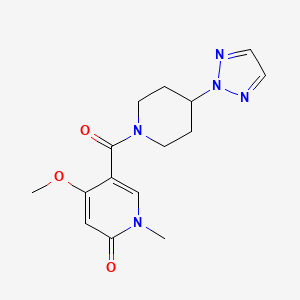
![3-((1,1-Dioxidobenzo[d]isothiazol-3-yl)amino)propyl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2830227.png)
![cis-tert-Butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/no-structure.png)
![N-[3-[[2-Oxo-2-(4-prop-2-ynylpiperazin-1-yl)ethyl]amino]phenyl]butanamide](/img/structure/B2830231.png)